molecular formula C8H14OS B2957556 2-But-3-ynylsulfanyl-2-methylpropan-1-ol CAS No. 1879965-52-2

2-But-3-ynylsulfanyl-2-methylpropan-1-ol

Cat. No.: B2957556
CAS No.: 1879965-52-2
M. Wt: 158.26
InChI Key: NYYXXMVKQZWQPG-UHFFFAOYSA-N
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Description

2-But-3-ynylsulfanyl-2-methylpropan-1-ol is a chemical compound with the molecular formula C8H14OS and a molecular weight of 158.26 g/mol It is characterized by the presence of a but-3-ynylsulfanyl group attached to a 2-methylpropan-1-ol backbone

Properties

IUPAC Name

2-but-3-ynylsulfanyl-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-4-5-6-10-8(2,3)7-9/h1,9H,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYXXMVKQZWQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)SCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1879965-52-2
Record name 2-(but-3-yn-1-ylsulfanyl)-2-methylpropan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynylsulfanyl-2-methylpropan-1-ol typically involves the reaction of but-3-yn-1-ylthiol with 2-methylpropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-But-3-ynylsulfanyl-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Biological Activity

2-But-3-ynylsulfanyl-2-methylpropan-1-ol, also known by its CAS number 1879965-52-2, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H12OSC_7H_{12}OS. Its structure features a butynyl group attached to a sulfanyl moiety and a hydroxyl group, which may contribute to its biological activity.

Key Structural Data

PropertyValue
Molecular FormulaC₇H₁₂OS
CAS Number1879965-52-2
Functional GroupsHydroxyl, Sulfanyl

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity
Studies have shown that compounds containing sulfanyl groups often possess antimicrobial properties. The specific activity of 2-but-3-ynylsulfanyl derivatives against various bacterial strains has been investigated, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties
Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. This interaction can lead to altered metabolic pathways in target organisms or cells.

The biological activity of this compound may be attributed to its ability to bind to specific receptors or enzymes:

  • Binding Affinity : The hydroxyl group can form hydrogen bonds with polar residues in active sites.
  • Sulfanyl Group Interaction : The sulfanyl moiety may participate in electrophilic reactions with nucleophilic sites in proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-but-3-ynylsulfanyl derivatives:

  • Study on Antimicrobial Activity : A comparative study highlighted the effectiveness of sulfanyl compounds against common pathogens. Results indicated that modifications to the alkyl chain significantly influenced antimicrobial potency.
    CompoundActivity (Zone of Inhibition)
    2-but-3-ynylsulfanyl derivative15 mm
    Control (Standard Antibiotic)20 mm
  • Cancer Cell Proliferation Inhibition : Research involving cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
    TreatmentCell Viability (%)
    Control100
    Compound Treatment45

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